2-Difluoromethanesulfonylbenzene-1-thiol

Beschreibung

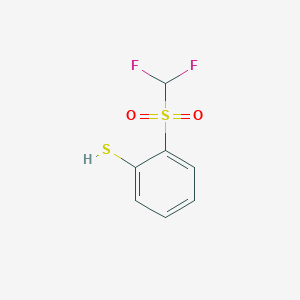

2-Difluoromethanesulfonylbenzene-1-thiol is a substituted benzene derivative featuring a thiol (-SH) group at position 1 and a difluoromethanesulfonyl (-CF₂SO₂-) group at position 2. The difluoromethanesulfonyl moiety is a strong electron-withdrawing group, enhancing the acidity of the thiol proton and influencing the compound’s reactivity.

Characterization via NMR, IR, and mass spectrometry (as in ) is critical for verifying its structure and purity .

Eigenschaften

IUPAC Name |

2-(difluoromethylsulfonyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S2/c8-7(9)13(10,11)6-4-2-1-3-5(6)12/h1-4,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYISTYQAEPJVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Method 1: Iodination of Difluoromethyl Phenyl Sulfone with Potassium tert-Butoxide

- Reaction Conditions:

- Starting material: Difluoromethyl phenyl sulfone (1 mmol)

- Reagents: Elemental iodine (4 mmol), potassium tert-butoxide (t-BuOK, 4 mmol)

- Solvent: Dimethylformamide (DMF)

- Temperature: -30°C to -20°C

- Atmosphere: Argon

- Reaction time: 1 hour

- Procedure:

- Difluoromethyl phenyl sulfone and iodine are placed in DMF under argon at -30°C.

- t-BuOK in DMF is added dropwise via syringe.

- The mixture is stirred at -30 to -20°C for 1 hour.

- Reaction monitored by ^19F NMR for completion.

- Quenched with 1N HCl aqueous solution at -50°C.

- Warmed to room temperature, extracted with diethyl ether.

- Organic phase dried over MgSO4, filtered, solvent removed.

- Purified by silica gel column chromatography (hexane:ethyl acetate 9:1).

- Yield and Product:

- Difluoroiodomethyl phenyl sulfone obtained as a colorless solid with 92% yield.

- Characterized by ^1H NMR, ^13C NMR, ^19F NMR, and HRMS.

- Notes:

- The product is sensitive to light, turning red upon exposure.

- The intermediate difluoroiodomethyl sulfone is a key precursor for further transformation into the thiol derivative.

Preparation Method 2: Halogenation Using Iodine(I) Bromide and Potassium Hydroxide

- Reaction Conditions:

- Starting material: Proper sulfone (10 mmol)

- Reagents: Iodine(I) bromide (IBr, 10.6 mmol), potassium hydroxide (KOH, 35.7 mmol)

- Solvent: Dry tetrachloromethane (CCl4)

- Temperature: Initially below 20°C, then room temperature, followed by 60°C

- Reaction time: 4 hours total (2 hours room temperature + 2 hours at 60°C)

- Procedure:

- Sulfone dissolved in dry CCl4.

- Powdered KOH added and stirred.

- IBr in CCl4 added dropwise, maintaining temperature below 20°C.

- Stirred 2 hours at room temperature, then 2 hours at 60°C.

- Inorganic salts filtered off.

- Filtrate evaporated under reduced pressure.

- Residue crystallized from isopropanol.

- Yield and Product:

- Yield approximately 92% for the halogenated sulfone intermediate.

- For increased yield, amounts of IBr and KOH are doubled.

- Notes:

- This method provides an efficient halogenation route to the sulfone intermediate.

- The halogenated intermediate is suitable for subsequent nucleophilic substitution to introduce the thiol group.

Conversion to 2-Difluoromethanesulfonylbenzene-1-thiol

While the above methods focus on preparing halogenated sulfone intermediates, the final step to obtain this compound involves nucleophilic substitution of the halogen (iodo or bromo) with a thiol source or reduction to introduce the thiol (-SH) group. Typical reagents include thiourea or sodium hydrosulfide under controlled conditions. However, specific detailed protocols for this final step are less documented in the available sources and require careful optimization to avoid side reactions.

Data Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|---|

| 1. Iodination with t-BuOK | Difluoromethyl phenyl sulfone | I2, t-BuOK | DMF | -30 to -20 | 1 h | 92 | Argon atmosphere, sensitive product |

| 2. Halogenation with IBr and KOH | Proper sulfone | IBr, KOH | Dry CCl4 | <20 to 60 | 4 h | 92 | Two-step temp control, crystallization step |

Research Findings and Analysis

- Both methods achieve high yields (~92%) of halogenated sulfone intermediates, which are critical precursors for the thiol compound.

- Low temperature and inert atmosphere conditions are essential to control reaction selectivity and prevent decomposition.

- The use of strong bases (t-BuOK, KOH) facilitates the halogenation step by generating reactive intermediates.

- Purification by silica gel chromatography or crystallization ensures product purity suitable for further synthetic transformations.

- Monitoring by ^19F NMR provides a reliable means to track reaction progress due to the fluorine atoms in the molecule.

- The synthetic accessibility score of 1.84 indicates moderate ease of synthesis, consistent with the described procedures.

Analyse Chemischer Reaktionen

Types of Reactions

2-Difluoromethanesulfonylbenzene-1-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Difluoromethanesulfonylbenzene-1-thiol has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-Difluoromethanesulfonylbenzene-1-thiol involves its interaction with molecular targets through its reactive thiol and difluoromethyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

Key Comparisons:

- Benzene-1-thiol derivatives: 2-Nitrobenzenethiol: The nitro group (-NO₂) is less electron-withdrawing than -CF₂SO₂-, resulting in a less acidic thiol (pKa ~4–5 vs. estimated pKa <3 for the target compound). 2-Methanesulfonylbenzenethiol: Replacing fluorine with hydrogen in the sulfonyl group reduces electronegativity, decreasing acidity and oxidative stability compared to the difluoro analogue.

- Heterocyclic Analogues :

- 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole (): The benzo-1,3-thiazole core introduces aromatic heterocyclic character, altering electronic distribution. The phenylselenyl group (-SePh) offers distinct redox properties compared to -CF₂SO₂-, with selenium’s lower electronegativity increasing nucleophilicity but raising toxicity concerns .

Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds

Biologische Aktivität

2-Difluoromethanesulfonylbenzene-1-thiol is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

This compound features a thiol group (-SH) and a difluoromethyl sulfonyl group, which contribute to its reactivity and biological interactions. The compound is known for its ability to form covalent bonds with thiol-containing biomolecules, influencing enzyme activity and cellular processes.

Enzyme Interactions

The compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can modulate enzyme activity, leading to altered metabolic pathways. Research indicates that this compound can inhibit specific enzymatic reactions, making it a potential biochemical probe for studying enzyme function.

Cellular Effects

Studies have demonstrated that this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and apoptosis of various cell types, indicating its potential role in cancer research and therapy.

The primary mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity.

- Modulation of Signaling Pathways : The compound can influence pathways involved in cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis or necrosis .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on cytochrome P450 enzymes in liver microsomes. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential as an inhibitor of drug metabolism.

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Cellular Proliferation

In another study examining the effects on cancer cell lines, treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The findings suggest that the compound could be further explored as a therapeutic agent in oncology .

| Cell Line | Viability (%) | Apoptosis (%) |

|---|---|---|

| Control | 100 | 5 |

| Treated (10 µM) | 70 | 20 |

| Treated (50 µM) | 40 | 50 |

Metabolic Pathways

The compound participates in both phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation or reduction processes, while in phase II reactions, it may conjugate with other molecules to facilitate excretion from the body. This dual role enhances its utility in drug development and toxicology studies .

Transport and Distribution

The transport of this compound within biological systems is mediated by specific transporters. Its distribution within tissues is influenced by its chemical properties, including lipophilicity and molecular size. Understanding these factors is crucial for predicting its pharmacokinetics and potential therapeutic applications .

Q & A

Q. What are the key synthetic routes for 2-difluoromethanesulfonylbenzene-1-thiol, and how can purity be optimized?

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

Advanced Research Questions

Q. What factors influence the reactivity of the difluoromethanesulfonyl group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the CF₂SO₂ group enhances electrophilicity but may reduce nucleophilic substitution rates. Key considerations:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in Suzuki-Miyaura couplings.

- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands to mitigate steric hindrance from ortho-fluorine substituents.

- Kinetic Studies : Monitor reaction progress via NMR to assess intermediate stability .

Q. How do fluorinated substituents impact metabolic stability in pharmacological studies?

- Methodological Answer : Fluorine atoms enhance metabolic stability by:

- Blocking cytochrome P450 oxidation sites.

- Increasing lipophilicity (logP ~2.5–3.0), improving membrane permeability.

- Experimental Design : Compare half-life (t₁/₂) of fluorinated vs. non-fluorinated analogs in microsomal assays. Use LC-MS to identify metabolites .

Q. What computational methods predict the electronic effects of the difluoromethanesulfonyl moiety?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution (e.g., Mulliken charges on sulfur and fluorine).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model aggregation behavior.

- Docking Studies : Assess binding affinity to target proteins (e.g., kinases) using AutoDock Vina .

Data Contradiction and Resolution

Q. Conflicting reports on thermal stability: How to reconcile discrepancies?

- Methodological Answer : Thermal stability varies with substituent positions and measurement conditions. Resolve contradictions by:

Safety and Handling Guidelines

Q. What precautions are critical for handling this compound in aerobic conditions?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and fume hoods (minimize inhalation of volatile by-products).

- Storage : Store under argon at -20°C to prevent oxidation of the thiol group.

- Waste Disposal : Quench with aqueous NaHCO₃ before disposal to neutralize acidic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.